Technical Guide: 2-(Methylthio)nicotinamide (CAS 175135-28-1)
Technical Guide: 2-(Methylthio)nicotinamide (CAS 175135-28-1)
Content Type: Technical Whitepaper / Synthetic Guide Target Audience: Medicinal Chemists, Process Development Scientists Version: 1.0[1]
Executive Summary: The Privileged Scaffold Precursor
2-(Methylthio)nicotinamide (CAS 175135-28-1) is a critical heterocyclic intermediate used primarily in the synthesis of pyrido[2,3-d]pyrimidines .[1] These fused bicyclic systems act as "privileged scaffolds" in drug discovery, mimicking the adenosine triphosphate (ATP) binding pocket of various kinases.
Unlike its 2-chloro analog, the 2-(methylthio) variant offers a strategic balance between stability and reactivity.[1] The methylthio (-SMe) group acts as a "pseudo-halogen," stable enough to survive intermediate handling but sufficiently reactive to undergo nucleophilic aromatic substitution (
Chemical Architecture & Properties
The molecule features a pyridine core substituted at the C2 position with a methylthio group and at the C3 position with an amide. This 1,2-functionalization pattern is the structural prerequisite for heterocyclization.[1]
| Property | Data |
| IUPAC Name | 2-(Methylsulfanyl)pyridine-3-carboxamide |
| CAS Number | 175135-28-1 |
| Molecular Formula | |
| Molecular Weight | 168.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| Key Reactivity | |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Upstream Synthesis: Construction of the Core
The synthesis of 2-(methylthio)nicotinamide generally proceeds via the S-methylation of 2-mercaptonicotinamide.[1] This route is preferred over the displacement of 2-chloronicotinamide with sodium thiomethoxide due to the ready availability of the thione tautomer and milder reaction conditions.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the primary synthetic route and the equilibrium between the thione and thiol forms that facilitates methylation.
Figure 1: Synthetic pathway converting 2-mercaptonicotinamide to the target via S-methylation.[1][2]
Downstream Reactivity: The "Value" Proposition
The utility of CAS 175135-28-1 lies in its ability to form pyrido[2,3-d]pyrimidines .[1] The -SMe group serves as a leaving group during cyclization with amidines, guanidines, or urea derivatives.
Why use -SMe instead of -Cl? While 2-chloronicotinamide is more reactive, it is prone to hydrolysis and side reactions during storage.[1] The -SMe analog requires higher temperatures for displacement (typically >100°C) but allows for cleaner reaction profiles in complex cyclizations where milder electrophiles might degrade.[1]
Cyclization Workflow (Graphviz)
This diagram depicts the reaction with a guanidine derivative to form the kinase-inhibitor core.[1]
Figure 2: Mechanism of cyclization to form the pyrido[2,3-d]pyrimidine scaffold.
Validated Experimental Protocols
Protocol A: Synthesis of 2-(Methylthio)nicotinamide
Objective: Conversion of 2-mercaptonicotinamide to the S-methyl derivative. Safety Note: This reaction produces trace methanethiol.[1] Perform in a well-ventilated fume hood.
-
Preparation: In a 250 mL round-bottom flask, suspend 2-mercaptonicotinamide (10.0 mmol) in Methanol (50 mL).
-
Activation: Add Potassium Carbonate (
) (12.0 mmol) to the suspension. Stir at room temperature for 15 minutes until a clear or semi-clear solution forms (formation of thiolate). -
Methylation: Dropwise add Iodomethane (MeI) (11.0 mmol) over 10 minutes. Note: Dimethyl sulfate (DMS) can be used as a non-volatile alternative, but MeI is easier to remove.
-
Reaction: Stir the mixture at ambient temperature for 3–4 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] The starting material (
) should disappear, and the product ( ) should appear. -
Workup:
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Yield: Typical yields range from 85–92%.[1]
Protocol B: Cyclization to Pyrido[2,3-d]pyrimidin-4(3H)-one
Objective: Utilizing CAS 175135-28-1 to form the bicyclic core.[1]
-
Setup: Charge a pressure tube or round-bottom flask with 2-(methylthio)nicotinamide (1.0 eq) and Guanidine Carbonate (1.5 eq).
-
Solvent: Add Diphenyl ether or DMF (high boiling point required).
-
Thermal Cycle: Heat the mixture to 140–160°C for 6–12 hours.
-
Expert Insight: A nitrogen sweep is recommended to remove the evolved methanethiol (MeSH) gas, driving the equilibrium forward. Route the exhaust through a bleach scrubber to neutralize the odor.
-
-
Isolation:
-
Result: The resulting solid is the crude pyrido[2,3-d]pyrimidine derivative, ready for further functionalization at the C2 or C4 positions.
Analytical Characterization (Quality Control)
To ensure the integrity of CAS 175135-28-1 before using it in downstream steps, verify the following parameters:
-
NMR (DMSO-
, 400 MHz): -
HPLC Purity:
References
-
PubChem. (n.d.).[1] 2-(Methylthio)nicotinamide (CAS 175135-28-1).[1] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]
-
Abdel-Rahman, H. M., et al. (2024).[1][5] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Retrieved from [Link]
-
Monge, A., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4153. Retrieved from [Link]
Sources
- 1. 2-(Methylthio)nicotinamide | C7H8N2OS | CID 2774544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
